2-(2-Methyl-4-nitro-phenoxy)-ethylamine
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Overview
Description
2-(2-Methyl-4-nitro-phenoxy)-ethylamine is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by the presence of a methyl group, a nitro group, and an ethylamine group attached to a phenoxy ring. This compound is utilized in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-nitro-phenoxy)-ethylamine typically involves the nitration of 2-methylphenol followed by etherification and subsequent amination. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The etherification involves reacting the nitrated product with ethylene oxide under basic conditions to form the phenoxy derivative. Finally, the amination is achieved by treating the phenoxy compound with ethylamine under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The reagents are added in a controlled manner to optimize yield and purity. The final product is purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-nitro-phenoxy)-ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
Oxidation: 2-(2-Methyl-4-amino-phenoxy)-ethylamine.
Reduction: 2-(2-Methyl-4-nitroso-phenoxy)-ethylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyl-4-nitro-phenoxy)-ethylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-4-nitro-phenoxy)-ethylamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethylamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s phenoxy ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-4-nitro-phenoxy)-acetic acid
- 4-(2-Methyl-4-nitro-phenoxy)-piperidine hydrochloride
- 2-(2-Methyl-4-nitro-phenoxy)-4-(trichloromethyl)thiophene
Uniqueness
2-(2-Methyl-4-nitro-phenoxy)-ethylamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and an ethylamine group allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(2-methyl-4-nitrophenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-7-6-8(11(12)13)2-3-9(7)14-5-4-10/h2-3,6H,4-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGUDUIGEJQZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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